Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 942035-01-0
VCID: VC2705325
InChI: InChI=1S/C15H16N2O3/c1-19-14-6-4-3-5-13(14)17-12-8-7-10(9-11(12)16)15(18)20-2/h3-9,17H,16H2,1-2H3
SMILES: COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3 g/mol

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate

CAS No.: 942035-01-0

Cat. No.: VC2705325

Molecular Formula: C15H16N2O3

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate - 942035-01-0

CAS No. 942035-01-0
Molecular Formula C15H16N2O3
Molecular Weight 272.3 g/mol
IUPAC Name methyl 3-amino-4-(2-methoxyanilino)benzoate
Standard InChI InChI=1S/C15H16N2O3/c1-19-14-6-4-3-5-13(14)17-12-8-7-10(9-11(12)16)15(18)20-2/h3-9,17H,16H2,1-2H3
Standard InChI Key YIBRDOBPVHYSIL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N
Canonical SMILES COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N

Chemical Identity and Structural Characteristics

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate is an organic compound characterized by a benzoate structure with multiple functional groups. Its fundamental chemical identity is defined by the following properties:

Basic Chemical Information

PropertyValue
IUPAC NameMethyl 3-amino-4-((2-methoxyphenyl)amino)benzoate
CAS Registry Number942035-01-0
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight272.31 g/mol
SMILES NotationCOC(=O)C1=CC=C(NC2=CC=CC=C2OC)C(N)=C1
MDL NumberMFCD09028438

The compound features a benzoate core with a methyl ester group, a primary amine at the 3-position, and a 2-methoxyphenylamino substituent at the 4-position . The presence of these multiple functional groups creates a chemically versatile molecule with potential for various applications and modifications.

Structural Features

The structure of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate incorporates several key functional groups that contribute to its chemical behavior:

  • Methyl ester group (-COOCH₃): Provides a site for hydrolysis reactions and potential derivatization

  • Primary amine (-NH₂): Offers nucleophilic properties and hydrogen bonding capabilities

  • Secondary amine linkage (connecting the two aromatic rings): Creates a flexible junction between ring systems

  • Methoxy group (-OCH₃): Contributes electron-donating properties to the phenyl ring

These structural elements create a compound with multiple reactive sites and potential for hydrogen bonding, which may influence its behavior in biological systems and chemical reactions .

Physical Properties

The physical characteristics of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate determine its handling properties and potential applications.

Solubility Profile

While specific solubility data for this exact compound is limited in the search results, based on its structural features, it likely exhibits:

  • Moderate solubility in organic solvents such as dichloromethane, methanol, and ethyl acetate

  • Limited solubility in water due to its predominantly lipophilic character

  • Enhanced solubility in acidic conditions due to protonation of the amine groups

Synthesis and Preparation Methods

Purification Considerations

Purification of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate may involve:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Potential acid-base extraction techniques leveraging the amine functionalities

Commercial samples typically achieve a purity of approximately 95% , indicating that high-purity isolation is feasible with appropriate techniques.

Spectroscopic Characterization

Structural Identification

The structure of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate can be confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would show characteristic signals for:

    • Methyl ester protons (~3.8-3.9 ppm)

    • Methoxy protons (~3.7-3.8 ppm)

    • Aromatic protons (6.5-8.0 ppm)

    • Amine protons (broad signals, chemical shift dependent on conditions)

    • N-H proton of the secondary amine (broad signal)

Infrared (IR) Spectroscopy:
Expected characteristic bands include:

  • N-H stretching (primary and secondary amines): ~3300-3500 cm⁻¹

  • C=O stretching (ester): ~1700-1750 cm⁻¹

  • C-O stretching (ester and methoxy): ~1200-1300 cm⁻¹

  • Aromatic C=C stretching: ~1400-1600 cm⁻¹

Mass Spectrometry:
The molecular ion peak would be expected at m/z 272, corresponding to the molecular weight, with fragmentation patterns characteristic of ester, methoxy, and amine functionalities.

Chemical Reactivity

Functional Group Reactivity

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate possesses several reactive functional groups that can participate in various chemical transformations:

Primary Amine (-NH₂):

  • Can undergo nucleophilic substitution reactions

  • Forms imines and amides

  • Participates in diazonium salt formation

  • Engages in various coupling reactions

Secondary Amine (Ar-NH-Ar):

  • Can be acylated or alkylated

  • Participates in hydrogen bonding

  • May undergo oxidation reactions

Methyl Ester (-COOCH₃):

  • Susceptible to hydrolysis (acid or base-catalyzed)

  • Can undergo transesterification

  • Reducible to aldehydes or alcohols

Methoxy Group (-OCH₃):

  • Can undergo cleavage under specific conditions

  • Contributes electron density to the aromatic ring

The presence of multiple nitrogen-containing functional groups makes this compound particularly versatile for derivatization and modification in organic synthesis applications.

Stability Considerations

The stability of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate is influenced by several factors:

  • Hydrolytic stability: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions

  • Oxidative stability: The amine groups may undergo oxidation upon prolonged exposure to air

  • Thermal stability: The compound is likely stable at room temperature but may decompose at elevated temperatures

  • Photostability: Aromatic amines can be sensitive to light-induced degradation

Proper storage recommendations would include keeping the compound in a cool, dry place, protected from light, and in an inert atmosphere if long-term storage is required.

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